molecular formula C27H27N3O4S B11225591 N-[2-(1-Azepanylcarbonyl)phenyl]-6-methyl-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide

N-[2-(1-Azepanylcarbonyl)phenyl]-6-methyl-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide

Cat. No.: B11225591
M. Wt: 489.6 g/mol
InChI Key: PXVHSHNGGJQWCS-UHFFFAOYSA-N
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Description

N-[2-(1-Azepanylcarbonyl)phenyl]-6-methyl-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide is a complex organic compound that belongs to the class of thiazine derivatives. Thiazine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of N-[2-(1-Azepanylcarbonyl)phenyl]-6-methyl-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide involves multiple steps. One common synthetic route includes the reaction of 2-aminobenzenesulfonamides with trimethyl orthoacetate to form the thiazine ring . The reaction conditions typically involve the use of a solvent such as ethanol and a catalyst like hydrochloric acid. Industrial production methods may involve scaling up this process with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

N-[2-(1-Azepanylcarbonyl)phenyl]-6-methyl-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide undergoes various chemical reactions, including:

Scientific Research Applications

N-[2-(1-Azepanylcarbonyl)phenyl]-6-methyl-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(1-Azepanylcarbonyl)phenyl]-6-methyl-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to the disruption of cellular processes. For example, it can inhibit the activity of ATP-sensitive potassium channels, which play a crucial role in regulating cellular functions . Additionally, it can modulate the activity of AMPA receptors, which are involved in synaptic transmission in the nervous system .

Comparison with Similar Compounds

N-[2-(1-Azepanylcarbonyl)phenyl]-6-methyl-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include:

Properties

Molecular Formula

C27H27N3O4S

Molecular Weight

489.6 g/mol

IUPAC Name

N-[2-(azepane-1-carbonyl)phenyl]-6-methyl-5,5-dioxobenzo[c][1,2]benzothiazine-9-carboxamide

InChI

InChI=1S/C27H27N3O4S/c1-29-24-15-14-19(18-22(24)20-10-5-7-13-25(20)35(29,33)34)26(31)28-23-12-6-4-11-21(23)27(32)30-16-8-2-3-9-17-30/h4-7,10-15,18H,2-3,8-9,16-17H2,1H3,(H,28,31)

InChI Key

PXVHSHNGGJQWCS-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)NC3=CC=CC=C3C(=O)N4CCCCCC4)C5=CC=CC=C5S1(=O)=O

Origin of Product

United States

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